The synthesis of ziyuglycoside II can be achieved through several methods, primarily involving chemical modifications of its precursor, ziyuglycoside I. The general synthesis process includes:
The yield for these processes can vary, but significant yields (up to 95% for the methyl ester) have been reported under optimized conditions .
Ziyuglycoside II exhibits a complex molecular structure characterized by multiple rings and glycosidic linkages. Key features include:
Ziyuglycoside II participates in various chemical reactions that underscore its biological activity:
The mechanism of action of ziyuglycoside II involves multiple pathways:
Ziyuglycoside II exhibits several notable physical and chemical properties:
Ziyuglycoside II has diverse applications in scientific research and potential therapeutic uses:
Sanguisorba officinalis L., commonly known as great burnet or Di Yu (in Traditional Chinese Medicine), is a perennial herb native to temperate regions of Asia and Europe. The plant thrives in damp grasslands and mountain meadows, reaching heights of 30–120 cm with distinctive dark red flower spikes and pinnate leaves [4] [9]. Its spindle-shaped roots, the primary medicinal part, have been pharmacologically characterized for centuries across multiple traditional systems:
Phytochemical analyses reveal that ziyuglycoside II co-occurs with structurally related saponins (e.g., ziyuglycoside I), phenolic acids (gallic acid, vanillic acid), and tannins in root extracts [2] [8]. Its isolation typically involves ethanol/water extraction followed by chromatographic purification, yielding compounds of ≥99% purity for pharmacological studies [6] [8].
Table 1: Key Phytochemical Constituents in Sanguisorba officinalis Roots
Compound Class | Specific Constituents | Relative Abundance |
---|---|---|
Triterpenoid Saponins | Ziyuglycoside II, Ziyuglycoside I | High (Major actives) |
Phenolic Acids | Gallic acid, Vanillic acid, 2,5-Dihydroxybenzoic acid | Moderate to high |
Hydrolyzable Tannins | Sanguiin H-11, 1,2,6-Tri-O-galloyl-β-D-glucose | Moderate |
Flavonoids | Quercetin derivatives | Low |
Ziyuglycoside II has emerged as a compelling candidate for oncological and immunomodulatory research due to its multi-target mechanisms:
Table 2: Anticancer Profile of Ziyuglycoside II in Preclinical Models
Cancer Type | Cell Line/Model | Key Mechanisms | IC₅₀/Effective Dose |
---|---|---|---|
Gastric Cancer | BGC-823 | Bax/Bcl-2 dysregulation, Caspase-3 activation | 10.11–14.40 μM (24–48h) |
Colorectal Cancer | HCT116, DLD-1 | ROS-dependent apoptosis, Autophagy via Akt/mTOR | 15–25 μM |
Hepatocellular Carcinoma | HepG2, in vivo xenografts | G0/G1 arrest, ↓MMP2/9, ↓EGFR/NF-κB pathway | 20–40 mg/kg (in vivo) |
Breast Cancer | Triple-negative subtypes | p53-mediated cycle arrest, ROS/JNK pathway | 10–30 μM |
Cancer Research Highlights:
Autoimmune Research Connections:While clinical autoimmune studies are nascent, ziyuglycoside II’s bioactivity overlaps with pathways relevant to autoimmunity:
These mechanistic insights position ziyuglycoside II as a versatile scaffold for developing targeted therapies against malignancies and immune-mediated conditions, warranting expanded investigation into its immunopharmacology.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8